6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
6-oxo-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-4,5-dihydro-1H-pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7O2S/c23-14-6-4-10(17-20-14)15(24)16-8-13-19-18-12-5-3-9(21-22(12)13)11-2-1-7-25-11/h1-3,5,7H,4,6,8H2,(H,16,24)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASUORWDZPIYBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is a novel heterocyclic compound that has been studied for its potential biological activities. This article provides an overview of its biological activity based on available research findings.
Chemical Structure and Properties
This compound belongs to a class of heterocycles characterized by the presence of triazole and pyridazine moieties. Its structure is complex and contributes to its diverse biological activities. The presence of thiophene and tetrahydropyridazine rings enhances its pharmacological potential.
Research indicates that compounds similar to this one may exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Many heterocyclic compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
- Antimicrobial Activity : The presence of triazole rings is associated with antimicrobial properties, making such compounds potential candidates for treating infections.
- Modulation of Signaling Pathways : Some studies suggest that these compounds may interact with cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole-pyridazine compounds exhibit significant anticancer activity. For instance:
- In vitro Studies : Compounds similar to the target molecule showed IC50 values ranging from 1.35 to 2.18 μM against various cancer cell lines, indicating potent anticancer effects .
- Mechanistic Insights : Molecular docking studies suggest that these compounds may inhibit specific kinases involved in cancer cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Research indicates that related triazole compounds possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
- Fungal Activity : Similar derivatives have shown efficacy against fungal pathogens, making them potential candidates for antifungal therapy .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of a related compound in a murine model. The results indicated a substantial reduction in tumor size compared to controls, supporting the hypothesis that these compounds can effectively inhibit tumor growth .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of triazole derivatives. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against pathogenic bacteria, demonstrating their potential as therapeutic agents .
Data Summary Table
Scientific Research Applications
Research indicates that derivatives of pyridazine compounds often exhibit significant biological activities, including:
- Anticancer effects
- Antimicrobial properties
- Neuroprotective effects
Anticancer Activity
Several studies have highlighted the anticancer potential of similar compounds. For instance:
-
Cytotoxicity Studies : A study demonstrated that derivatives of pyridazine compounds exhibited cytotoxic effects against various cancer cell lines. The compound showed significant inhibition against colorectal (HCT-116) and breast (MCF-7) cancer cell lines.
These results suggest that the compound exhibits notable cytotoxicity and may outperform standard chemotherapy drugs like doxorubicin in certain contexts.
Compound Cell Line IC50 (μM) 6-oxo-N... MCF-7 10.39 6-oxo-N... HCT-116 6.90 Doxorubicin MCF-7 19.35 - Mechanism of Action : Preliminary investigations into the mechanism by which this compound exerts its anticancer effects suggest that electron-withdrawing groups enhance cytotoxicity. This indicates that structural modifications can significantly influence biological activity.
Other Therapeutic Applications
Beyond anticancer properties, the compound's unique structure suggests potential applications in other therapeutic areas:
- Antimicrobial Activity : Similar compounds have shown promise against bacterial and fungal strains, indicating potential for development as antimicrobial agents.
Case Studies
- Synthesis and Characterization : A study focused on synthesizing a series of pyridazine derivatives and evaluating their biological activities. The synthesized compounds were characterized using spectroscopic methods to confirm their structures before proceeding to bioassays.
- In Vivo Studies : Animal model studies are essential to evaluate the pharmacokinetics and bioavailability of the compound. Such studies would provide insights into its effectiveness in a living system and help in understanding dosage requirements.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with analogous derivatives, focusing on core scaffolds, substituents, and hypothesized biological implications.
Structural Analogues with Triazolopyridazine Cores
- Compound : N-[(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(6-oxo-1(6H)-pyridazinyl)acetamide
- Core : [1,2,4]Triazolo[4,3-b]pyridazine
- Substituents :
- Position 6: Methoxy group (electron-donating)
- Linker: Methylene bridge to an acetamide group with a pyridazinyloxy moiety.
- Key Differences vs. Target :
- The acetamide-pyridazinyl side chain lacks the conformational rigidity of the tetrahydropyridazine carboxamide, which could affect target binding specificity .
Derivatives with Heterocyclic Carboxamide Moieties
- Compound Class: 2-(2-Hydrazinyl-2-oxoethyl)-N-aryl/alkylfuran-3-carboxamides (e.g., 97c-e from ) Core: Furan or thienodiazepine systems. Substituents: Hydrazinyl-oxoethyl side chains with variable aryl/alkyl carboxamide groups. Key Differences vs. Target:
- The furan or thienodiazepine cores are smaller and less rigid than the triazolopyridazine scaffold, likely reducing binding affinity to kinases or enzymes requiring planar, bicyclic ligands.
- Thiophene (in the target) vs.
Substituent Effects on Bioactivity
Research Findings and Implications
- Triazolopyridazine Derivatives : Methoxy-substituted analogs (e.g., ) exhibit reduced steric bulk but may lack the target engagement efficiency seen in thiophene-containing variants. The thiophene’s role in π-π stacking interactions could be critical for binding to hydrophobic kinase pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
